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Compound of Interest

Compound Name: 3-Methylideneheptan-2-one

CAS No.: 65818-30-6

Cat. No.: B1337645 Get Quote

Executive Summary
3-methyleneheptan-2-one (MHO) represents a distinct class of

-substituted vinyl ketone monomers. Structurally analogous to methyl methacrylate (MMA) but
possessing a ketone functionality and a hydrophobic butyl tail, MHO offers a unique balance of
reactivity and physical properties.

Unlike simple methyl vinyl ketone (MVK), the

-butyl substitution in MHO introduces steric bulk that modulates polymerization kinetics and
lowers the glass transition temperature (

) through internal plasticization. This guide provides a validated workflow for:

Regioselective Synthesis: Overcoming the thermodynamic preference for C1-substitution to

yield the C3-methylene target.

Polymerization: Controlled free-radical protocols to yield high molecular weight poly(MHO).

Applications: Utilization of the pendant ketone moiety for photodegradable drug delivery

systems and soft-block elastomers.
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Property Specification

IUPAC Name 3-methyleneheptan-2-one

Structure

Molecular Weight 126.20 g/mol

Class -Substituted Vinyl Ketone

Key Feature
Conjugated enone system with

-alkyl steric hindrance.

Reactivity
High (Michael Acceptor); Prone to radical

polymerization.

Mechanistic Insight: While Methyl Vinyl Ketone (MVK) is highly reactive and forms brittle

polymers (

), MHO incorporates a butyl chain at the

-position. This structural modification has two opposing effects:

Backbone Stiffening: The

-substitution restricts main-chain rotation (similar to the methyl group in MMA vs. MA).

Internal Plasticization: The flexible butyl pendant group increases free volume, significantly

lowering

. Net Result: Poly(MHO) behaves as a viscoelastic elastomer at room temperature, making it
ideal for soft-tissue scaffolds or impact-resistant coatings.

Monomer Synthesis Protocol (The "Eschenmoser"
Route)
Direct methylenation of 2-heptanone is non-trivial due to regioselectivity issues. Standard

Mannich conditions favor the kinetically accessible C1-methyl position, yielding the unwanted
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isomer (1-octen-3-one). To exclusively synthesize 3-methyleneheptan-2-one, we utilize a

Thermodynamic Enolate Trapping strategy using Eschenmoser’s salt.
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Figure 1: Synthetic pathway designed to enforce C3-regioselectivity, avoiding the common C1-

isomer byproduct.

Detailed Protocol
Reagents:

2-Heptanone (1.0 eq)

Sodium Hydride (NaH, 60% in oil) (1.1 eq)

Dimethyl(methylene)ammonium iodide (Eschenmoser’s salt) (1.2 eq)

Methyl Iodide (MeI) (Excess)

Solvent: Anhydrous THF

Step-by-Step:

Enolate Formation: In a flame-dried flask under Argon, wash NaH with hexane to remove oil.

Suspend in THF. Add 2-heptanone dropwise at room temperature. Heat to reflux for 2 hours.

Rationale: Reflux conditions promote the equilibration of the enolate to the more

substituted (thermodynamic) C3 position. Kinetic control (LDA, -78°C) would incorrectly

target C1.

Mannich Addition: Cool the mixture to 0°C. Add Eschenmoser’s salt portion-wise. Stir for 12

hours, allowing the mixture to warm to room temperature.
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Quaternization: Add excess Methyl Iodide (MeI) to the reaction mixture and stir for 4 hours.

This converts the dimethylamino group into a quaternary ammonium leaving group.

Elimination: Treat the mixture with saturated aqueous

and stir vigorously for 2 hours. The basic biphasic conditions promote Hofmann elimination
to yield the enone.

Purification: Extract with diethyl ether. Wash with 1M HCl (to remove unreacted amine) and

brine. Dry over

.[1][2]

Isolation: Purify via vacuum distillation (bp approx. 60-65°C at 5 mmHg). Add 100 ppm

MEHQ inhibitor to the collection flask to prevent spontaneous polymerization.

Polymerization Protocol (Free Radical)
Due to the steric bulk of the

-butyl group, MHO polymerizes slower than MVK. Strict oxygen exclusion is critical.

Experimental Setup
Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)) - Recrystallized from methanol.

Solvent: Toluene (HPLC Grade, dried).

Concentration: 2.0 M (High concentration favors propagation over chain transfer).

Polymerization Mechanism
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Figure 2: Radical chain-growth mechanism. Steric hindrance at the

-position favors termination via disproportionation rather than combination.

Step-by-Step Protocol
Preparation: In a Schlenk tube, dissolve MHO (2.0 g, 15.8 mmol) in Toluene (8.0 mL).

Initiator Addition: Add AIBN (26 mg, 1 mol%).

Degassing: Perform 3 cycles of Freeze-Pump-Thaw to remove dissolved oxygen. This is

critical as oxygen reacts with vinyl ketone radicals to form stable peroxides, halting the

reaction.

Reaction: Backfill with Nitrogen and immerse the tube in an oil bath at 70°C. Stir for 24

hours.

Precipitation: Cool to room temperature. Dropwise add the polymer solution into a 10-fold

excess of cold Methanol or Hexane (depending on solubility; Poly(MHO) is likely soluble in
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common organics but insoluble in cold alkanes).

Drying: Dry the precipitated gum/solid in a vacuum oven at 40°C for 24 hours.

Characterization & Expected Properties[2][3][4][5]
Spectroscopic Validation

H NMR (CDCl

):

Monomer: Distinct vinyl singlets at

5.8 and 6.0 ppm.

Polymer:[3][4] Disappearance of vinyl signals. Broadening of the backbone methylene (

1.5-2.0 ppm) and appearance of the pendant butyl signals.

IR Spectroscopy:

Strong Carbonyl (

) stretch at ~1710 cm

.

Absence of

stretch at 1620 cm

in the purified polymer.

Thermal Properties (DSC)
Unlike Poly(MVK) (

) or Poly(IPMK) (

), Poly(MHO) exhibits a depressed
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due to the butyl side chain.

Polymer Side Chain

Estimated

(

C)

Physical State (RT)

Poly(MVK) -H 35 Rigid / Brittle

Poly(IPMK) -CH 80 Glassy

Poly(MHO)

-C

H
-5 to 15 Rubbery / Tacky

Note: The exact

depends on molecular weight and tacticity, but the trend is driven by the "internal plasticizer"
effect of the butyl group.

Applications in Drug Development
Photodegradable Linkers (Norrish Type II)
The ketone group in the polymer backbone is photo-active. Upon exposure to UV light (300-

365 nm), the polymer undergoes Norrish Type II cleavage, resulting in chain scission.

Application: This feature allows for the design of light-triggered drug release systems. A drug

encapsulated in a Poly(MHO) matrix can be released "on-demand" by irradiating the site.

Hydrophobic Modulation
The butyl chain imparts significant hydrophobicity compared to standard acrylates.

Application: MHO can be copolymerized with hydrophilic monomers (e.g., PEG-

methacrylate) to fine-tune the amphiphilicity of micelles, enhancing the loading capacity for

poorly soluble drugs.
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Lachrymator: Like most vinyl ketones, MHO is a potent lachrymator (tear gas agent). All

handling must occur in a functioning fume hood.

Stability: The monomer is prone to auto-polymerization. Store at -20°C with a radical inhibitor

(MEHQ or BHT).

Flash Point: Estimated < 60°C. Flammable liquid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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